2,4-dichloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
2,4-dichloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, ethyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the dichlorobenzamide using coupling agents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro groups (if present) to amines can be achieved using reducing agents such as iron powder in acidic medium.
Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron powder, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Amines from the reduction of nitro groups.
Substitution Products: Substituted benzamides with various nucleophiles.
Scientific Research Applications
2,4-dichloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: The compound can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
- 2,4-dichloro-N-{[4-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Uniqueness
The presence of the ethyl group on the benzoxazole ring and the dichloro groups on the benzamide core makes 2,4-dichloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide unique in its chemical properties and potential applications. This structural uniqueness contributes to its distinct biological activity and material properties.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-2-13-3-10-20-19(11-13)27-22(30-20)14-4-7-16(8-5-14)26-23(31)28-21(29)17-9-6-15(24)12-18(17)25/h3-12H,2H2,1H3,(H2,26,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJAYKWOMHDSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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